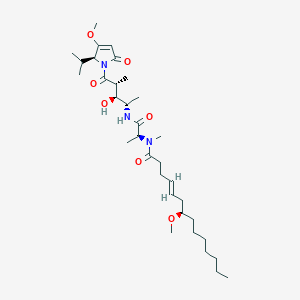

Malyngamide X

Description

Properties

Molecular Formula |

C33H57N3O7 |

|---|---|

Molecular Weight |

607.8 g/mol |

IUPAC Name |

(E,7R)-N-[(2S)-1-[[(2S,3S,4R)-3-hydroxy-5-[(2S)-3-methoxy-5-oxo-2-propan-2-yl-2H-pyrrol-1-yl]-4-methyl-5-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C33H57N3O7/c1-10-11-12-13-15-18-26(42-8)19-16-14-17-20-28(37)35(7)25(6)32(40)34-24(5)31(39)23(4)33(41)36-29(38)21-27(43-9)30(36)22(2)3/h14,16,21-26,30-31,39H,10-13,15,17-20H2,1-9H3,(H,34,40)/b16-14+/t23-,24+,25+,26-,30+,31+/m1/s1 |

InChI Key |

AJAKPDOKEWIGCY-HDUDZJMESA-N |

Isomeric SMILES |

CCCCCCC[C@H](C/C=C/CCC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C)[C@H]([C@@H](C)C(=O)N1[C@H](C(=CC1=O)OC)C(C)C)O)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)C(C)C(=O)NC(C)C(C(C)C(=O)N1C(C(=CC1=O)OC)C(C)C)O)OC |

Synonyms |

malyngamide X |

Origin of Product |

United States |

Isolation, Structural Characterization, and Derivative Elucidation

Characterization of Malyngamide X Analogs and Stereoisomers

Malyngamides are a class of lipid amides predominantly isolated from marine cyanobacteria, particularly of the genus Moorea (formerly Lyngbya), and sea hares that graze on them. nih.govnih.gov These compounds are characterized by a methoxylated fatty acid tail, known as lyngbic acid, connected via an amide linkage to a head group derived from amino acids. nih.gov The significant structural variability within this family gives rise to a wide array of analogs and stereoisomers with distinct chemical features.

Structural Diversity within the Malyngamide Family

The malyngamide family exhibits remarkable structural diversity, which can be broadly categorized based on the nature of the head group. nih.gov Key structural classes include Type A, Type B, serinol-derived malyngamides, and isomalyngamides.

Type A Malyngamides : These are distinguished by a decorated six-membered cyclohexanone (B45756) head group. nih.gov Variations within this type primarily arise from different tailoring of this ring, including methylation, oxidation, epoxidation, and acetylation at various positions. nih.gov

Type B Malyngamides : This class features a pyrrolidone head group instead of the cyclohexanone ring found in Type A analogs. nih.gov

Serinol-Derived Malyngamides : These analogs are characterized by a simpler amino acid-derived head group based on serinol. nih.govmdpi.com They possess the characteristic fatty acid residue of malyngamides but differ in their amino acid components. mdpi.com

Isomalyngamides : This group is defined by the geometry of the vinyl chloride moiety often present in the molecule. While most malyngamides have a 2E configuration for this group, isomalyngamides, such as isomalyngamide A and B, possess the rarer 2Z configuration. nih.govmpg.de

| Malyngamide Class | Distinctive Structural Feature | Example(s) |

|---|---|---|

| Type A | Decorated six-membered cyclohexanone head group | Malyngamide C Acetate (B1210297), Malyngamide I nih.gov |

| Type B | Pyrrolidone head group | Malyngamide B mdpi.com |

| Serinol-Derived | Simpler head group derived from serinol | Serinol-Derived Malyngamide Analogs mdpi.com |

| Isomalyngamides | Vinyl chloride moiety with a 2Z configuration | Isomalyngamide A, Isomalyngamide B, Isomalyngamide K nih.govresearchgate.net |

Identification of Structurally Related Lyngbic Acid Moieties and Amino Acid Backbones

The diversity of malyngamides is further expanded by variations in both the fatty acid and amino acid components of the structure. nih.gov

The fatty acid portion, known as lyngbic acid, is typically 7(S)-methoxytetradec-4(E)-enoic acid. nih.gov However, several structural modifications to this tail have been identified. nih.govnih.gov These variations include changes in the carbon chain length, with C12, C14, and C16 analogs being reported. nih.govnih.gov Additionally, methylation and epimerization of the lyngbic acid moiety contribute to the structural variety. nih.gov A notable example is this compound, which was the first reported malyngamide to feature the 7(R) epimer of lyngbic acid, distinguishing it from the more common 7(S) configuration. nih.govnih.gov

The amino acid-derived portion of malyngamides shows even greater structural diversity. nih.govnih.gov This ranges from simple amino acid linkages, such as glycine (B1666218), serine, threonine, or β-alanine, to complex heterocyclic systems and tripeptides. nih.govnih.gov this compound is particularly unique as it possesses a novel tripeptide backbone connected to its (7R)-lyngbic acid tail. nih.gov This combination of a rare fatty acid stereoisomer and a complex peptide chain highlights the biosynthetic versatility of the producing organisms.

| Structural Component | Common Structure | Observed Variations |

|---|---|---|

| Lyngbic Acid Moiety | 7(S)-methoxytetradec-4(E)-enoic acid | Chain Length: C12, C14, C16, C20 analogs nih.govnih.gov |

| Stereochemistry: 7(R) epimer (e.g., in this compound) nih.govnih.gov | ||

| Methylation nih.gov | ||

| Amino Acid Backbone | Simple amino acid-derived head group | Linkages: Glycine, Serine, Threonine, β-Alanine nih.gov |

| Complex Structures: Heterocycles, tripeptides (e.g., in this compound) nih.govnih.gov |

Stereoisomeric Variants and Their Distinctive Features

Stereoisomerism is a prominent feature among the malyngamides, arising from differences in the configuration of stereogenic centers or the geometry of double bonds. nih.gov These subtle structural changes can lead to distinct physical and chemical properties.

Stereoisomers can differ in the spatial arrangement at one or more chiral centers. For instance, 8-epi-malyngamide C and 8-O-acetyl-8-epi-malyngamide C are epimers of malyngamide C, differing only in the configuration at the C-8 position. nih.govnih.gov Such variations are often identified through detailed spectroscopic analysis, where deviations in NMR spectral data and specific rotation values compared to the known compound suggest the presence of a stereoisomer. nih.gov

Geometrical isomerism is also a source of diversity, particularly concerning the vinyl chloride moiety. The majority of known malyngamides possess a 2E geometry for this double bond. nih.gov However, a smaller subset, including isomalyngamides A, B, Q, and R, feature the 2Z-configured vinyl chloride substructure. nih.govmpg.de The 2Z-isomer of malyngamide K, named isomalyngamide K, was identified by comparing its NMR data to its 2E counterpart, which revealed characteristic shifts consistent with the change in geometry. nih.gov

| Stereoisomer Example | Related Compound | Distinctive Feature |

|---|---|---|

| 8-epi-Malyngamide C | Malyngamide C | Epimeric at the C-8 position mdpi.comresearchgate.net |

| Isomalyngamide K | Malyngamide K | Possesses a 2Z configuration of the vinyl chloride moiety, unlike the 2E in Malyngamide K nih.gov |

| This compound | Other Malyngamides | Contains the rare 7(R)-lyngbic acid epimer nih.gov |

Biosynthetic Pathways and Genetic Basis of Malyngamide Production

Identification of Producer Cyanobacteria and Their Genomes

The true producing organisms of malyngamides, initially found in environmental sources like sea hares and red algae, remained elusive for a significant period. However, recent research has identified marine cyanobacteria as the genuine producers. Specifically, the genus Okeania, particularly Okeania hirsuta, has been implicated in the production of type A malyngamides, including malyngamide C acetate (B1210297) and malyngamide I. nih.govresearchgate.netacs.orgnih.govescholarship.org

Bioinformatic analysis of sequenced genomes from cultured strains of Okeania hirsuta, such as PAB and PAP, has led to the discovery of the biosynthetic gene clusters responsible for malyngamide production. nih.govresearchgate.netacs.orgnih.govescholarship.org These clusters are notably large, spanning approximately 62 to 68 kilobases (kb). nih.govresearchgate.netacs.orgnih.govescholarship.org Comparative genomics studies of Roseofilum strains, another cyanobacterial genus associated with black band disease, have also indicated the genetic capacity to produce malyngamides, suggesting their potential ecological role for this genus. mdpi.com

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Architecture

Malyngamide biosynthesis is carried out by hybrid PKS/NRPS systems. These mega-synthetases are characterized by a modular organization, where each module is typically responsible for the incorporation and modification of a specific building block. nih.govbiorxiv.orgbiorxiv.org

Modular Organization and Domain Functions

Type I modular PKSs and NRPSs, like those involved in malyngamide biosynthesis, exhibit a hierarchical organization of enzyme complex, subunit, module, and domain. nih.gov A typical PKS module contains core domains such as Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). biorxiv.orgbiorxiv.org NRPS modules typically consist of Condensation (C), Adenylation (A), and Peptidyl Carrier Protein (PCP) domains. nih.govbiorxiv.orgbiorxiv.orgfrontiersin.org

KS domains in PKS are responsible for catalyzing the condensation of acyl chains. biorxiv.orgbiorxiv.org

AT domains in PKS load specific acyl-CoA substrates onto the ACP. biorxiv.org

ACP domains are carrier proteins that hold the growing polyketide chain via a thioester linkage. biorxiv.orgrsc.orgresearchgate.net

C domains in NRPS catalyze the formation of peptide bonds between amino acids. biorxiv.orgbiorxiv.orgfrontiersin.org

A domains in NRPS activate amino acids and load them onto the PCP. biorxiv.orgfrontiersin.org

PCP domains are carrier proteins in NRPS that hold the growing peptide chain. biorxiv.orgbiorxiv.orgfrontiersin.org

Additional domains can be present within these modules, such as Ketoreductase (KR), Dehydratase (DH), Methyltransferase (MT), and Halogenase, which further modify the growing chain. biorxiv.orgnih.gov

Unusual Loading and Termination Mechanisms

Bioinformatic analysis of the Okeania malyngamide gene clusters revealed the presence of unusual loading and termination genes. nih.govresearchgate.netacs.orgnih.govescholarship.org For instance, biosynthesis is proposed to be initiated by a LipM-like octanoyltransferase (MgcA/MgiA), an enzyme typically associated with lipoic acid metabolism. nih.govnih.gov This enzyme is thought to transfer an intact octanoate (B1194180) moiety to the first KS module via a LipM homolog. nih.govresearchgate.netacs.orgnih.govescholarship.org This represents a departure from the more common initiation mechanisms in PKS pathways that utilize acyl-CoA ligases or acyl-ACP synthetases to load fatty acid starter units. rsc.orgresearchgate.netrsc.org

Termination of NRPS synthesis typically involves a Thioesterase (TE) domain, which cleaves the product from the enzyme, often facilitating cyclization or hydrolysis. biorxiv.orgfrontiersin.org While the specifics of malyngamide termination mechanisms are not as extensively detailed in the search results as the initiation, the mention of "unusual termination genes" suggests non-canonical release or processing of the final product. nih.govresearchgate.netacs.orgnih.govescholarship.org

Enzymatic Steps and Key Biotransformations in Malyngamide X Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps, including initiation, chain elongation, and crucial biotransformations that contribute to its unique structure, particularly the formation of the cyclohexanone (B45756) ring.

Initiation and Fatty Acyl Chain Elongation

As mentioned earlier, the biosynthesis of malyngamides is initiated by the transfer of an octanoate moiety. nih.govresearchgate.netacs.orgnih.govescholarship.org This is proposed to occur via a LipM homolog (MgcA/MgiA) that transfers the octanoyl group from octanoyl-ACP (derived from fatty acid biosynthesis) directly onto the KS domain of the initial PKS module. nih.gov

Following initiation, the polyketide chain is elongated through iterative cycles of condensation with malonyl-CoA extender units, catalyzed by the KS domain. biorxiv.orgresearchgate.net Each elongation step involves the decarboxylation of malonyl-ACP and nucleophilic attack by the growing acyl chain. researchgate.net The PKS modules contain AT domains that specifically load the extender units onto the ACP. biorxiv.org The resulting acyl-ACP thioester is then available for further enzymatic modifications and chain elongation by downstream modules. rsc.orgrsc.org

Role of Inactive Ketoreductase (KR0) Domains in Cyclohexanone Ring Formation

A key and unusual step in the biosynthesis of type A malyngamides, including this compound, is the formation of the characteristic six-membered cyclohexanone head group. nih.govresearchgate.netacs.orgnih.govescholarship.org This cyclization is critically dependent on the presence of an inactive ketoreductase (KR0) domain in a penultimate PKS module. nih.govresearchgate.netacs.orgnih.govescholarship.org

Typically, KR domains in PKS pathways catalyze the reduction of a β-keto group to a β-hydroxyl group. However, in malyngamide biosynthesis, the KR0 domain is catalytically inactive. nih.govresearchgate.netacs.orgnih.govescholarship.org This dysfunction leads to the retention of a carbonyl group at a specific position in the polyketide chain. nih.govresearchgate.netacs.orgnih.govescholarship.org Phylogenetic analysis and homology modeling of this KR0 domain have indicated structural alterations in its cofactor-binding and active sites, contributing to its lack of activity. nih.govresearchgate.netacs.orgnih.govescholarship.org

The retained carbonyl group is essential for a subsequent intramolecular Knoevenagel condensation reaction. nih.govresearchgate.netacs.orgnih.govescholarship.org This reaction involves the attack of a carbanion generated adjacent to the carbonyl on an aldehyde generated by an R-domain in the final PKS module, ultimately leading to the formation of the cyclohexanone ring. nih.gov The precise proteins and timing of this cyclization may involve a combination of the R domain and potentially a small lipocalin-like protein (MgcS) that has been hypothesized to play a role in stabilizing or positioning the molecular chain to facilitate carbon-carbon bond formation. nih.gov The KR0-enabled Knoevenagel condensation is considered a biosynthetic keystone for type A malyngamides, highlighting a unique instance where module dysfunction expands chemical diversity. nih.govescholarship.org

Tailoring Modifications (e.g., Methylation, Oxidation, Chlorination, Epoxidation, Acetylation)

Tailoring modifications play a crucial role in generating the structural diversity observed among malyngamide analogs. These modifications occur after the core polyketide and peptide chains are assembled by the PKS/NRPS machinery. Well-understood tailoring reactions in PKS and NRPS pathways, such as chlorination, P450 activity, β-branching, O-methylation, and acetylation, are involved in malyngamide biosynthesis. nih.gov

Specific examples of tailoring modifications identified in malyngamide biosynthesis include methylation and oxidations, which can occur at various carbon positions within the cyclohexanone ring of type A malyngamides. nih.gov Additional features often arise from epoxidation or acetylation reactions. nih.gov For instance, malyngamide C acetate features an acetate modification. nih.gov Chlorination is another significant tailoring event observed in some malyngamides, such as malyngamide I, which contains a chlorine atom. nih.govuni.lunih.gov Enzymes like P450s are predicted to catalyze reactions such as the epoxidation of double bonds within the molecule. nih.gov

Proposed Cyclization Mechanisms

A key step in the biosynthesis of type A malyngamides, characterized by their six-membered cyclohexanone head group, is the cyclization event. nih.govnih.govacs.org Research suggests that an intramolecular Knoevenagel condensation is critical for forming this characteristic cyclohexanone ring. nih.govnih.govacs.org This cyclization is enabled by the retention of a carbonyl group, which is a result of the dysfunction of a specific ketoreductase (KR) domain, denoted as KR⁰, in the penultimate PKS module. nih.govnih.govacs.org The carbonyl group generated by this inactive KR⁰ domain ultimately facilitates the intramolecular Knoevenagel condensation. nih.govnih.govacs.org

Furthermore, a terminal aldehyde generated by an R-domain in the final PKS module is proposed to serve as a suitable electrophile for this cyclization. nih.gov While there might be some ambiguity regarding the specific gene responsible for this mechanism, the involvement of MgcR terminating with an R domain in generating a terminal aldehyde via a 2e⁻ transfer has been proposed. nih.gov A lipocalin-like gene annotated within the biosynthetic gene cluster is also hypothesized to be involved in the cyclization process. researchgate.netu-tokyo.ac.jp The intermediate product resulting from this cyclization is suggested to be malyngamide K. nih.gov

Bioinformatic and Genomic Approaches to Pathway Elucidation

Bioinformatic and genomic approaches have been instrumental in unraveling the biosynthetic pathways of malyngamides. The discovery of the type A malyngamide biosynthetic pathway was significantly aided by the sequencing and bioinformatic analysis of the genomes of Okeania hirsuta strains. nih.govescholarship.orgnih.govresearchgate.netacs.org These analyses identified large hybrid PKS/NRPS gene clusters, approximately 62 and 68 kb in size, with unusual loading and termination genes. nih.govescholarship.orgnih.govresearchgate.netacs.org

Bioinformatic analysis of domains within the PKS/NRPS machinery, such as the MgcQ/MgiQ KR domain, has provided insights into domain function and dysfunction, which are crucial for understanding the unique steps in malyngamide biosynthesis, like the formation of the cyclohexanone ring. nih.govnih.govacs.org Phylogenetic analysis and homology modeling of domains like the KR⁰ domain have helped infer structural alterations contributing to their dysfunction. nih.govnih.govacs.org Genome mining approaches are generally valuable for exploring the genetic potential of organisms to produce secondary metabolites and elucidating underlying pathways. frontiersin.org Comparative genomics of different cyanobacterial strains has also revealed the presence of malyngamide biosynthetic gene clusters, suggesting their ecological significance. nih.govdntb.gov.ua

Isotopic Labeling Studies for Precursor Incorporation Analysis

Isotopic labeling studies have provided experimental evidence supporting proposed biosynthetic routes and precursor incorporation in malyngamide biosynthesis. This technique involves feeding cultures with substrates enriched with stable isotopes, such as ¹³C, and then analyzing the resulting natural products to determine where the labeled atoms have been incorporated. nih.govresearchgate.netsilantes.comcreative-proteomics.comnih.govwikipedia.org

In studies investigating malyngamide biosynthesis in Okeania hirsuta, stable-isotope labeled feeding experiments using [1,2-¹³C₂]acetate and [1,2-¹³C₂]glycine were conducted. nih.govnih.gov Analysis of the ¹³C NMR data of malyngamide C acetate derived from these fed cultures provided evidence for the incorporation of labeled acetate and glycine (B1666218) units. nih.govnih.gov This approach helped to confirm the construction of the skeletal core as predicted by bioinformatic analysis and provided evidence that an intact octanoate moiety is transferred to the first KS module via a LipM homolog. nih.govnih.gov Isotopic labeling is a powerful tool for tracing the metabolic origin of atoms within a natural product and gaining mechanistic insights into biosynthetic pathways. researchgate.netnih.govresearchgate.netresearchgate.net

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Malyngamide X

Total synthesis strategies for this compound typically involve a strategic disconnection into two main building blocks: the methoxylated fatty acyl chain, known as lyngbic acid, and the modified amine or tripeptide-like portion. nih.govacs.org These fragments are then synthesized independently before being joined together.

The synthesis of this compound and other malyngamides relies on the effective execution of several key bond-forming reactions. Amidation reactions are fundamental for creating the characteristic amide linkage that connects the fatty acid chain to the amine or peptide unit in malyngamides. acs.orgresearchgate.net Olefination reactions, such as the Wittig reaction, play a crucial role in introducing carbon-carbon double bonds, including the vinyl chloride functionality present in some members of the malyngamide family. acs.orgresearchgate.netscite.ai Aldol reactions are also instrumental in constructing the carbon framework and establishing crucial stereocenters, particularly within the cyclic or modified amino acid portions of these compounds. acs.orgresearchgate.netnih.govwilliams.edu Beyond these, other reactions like Mitsunobu reactions and various coupling methodologies are also employed in malyngamide synthesis. nih.govacs.org

Given the presence of multiple chiral centers in this compound, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective approaches are implemented to ensure the correct relative and absolute configurations of these centers. researchgate.netresearchgate.netmolaid.com Techniques such as Lewis acid-mediated anti-aldol reactions have been successfully applied to establish specific stereocenters. researchgate.netresearchgate.net Asymmetric synthesis strategies, which may involve the use of chiral auxiliaries or catalysts, are also employed to achieve enantioselective control. nih.govnih.govrsc.org

Synthetic Approaches to this compound Stereoisomers and Epimers

The synthesis of stereoisomers and epimers of this compound is critical for confirming the absolute configuration of the naturally occurring compound and for conducting structure-activity relationship studies. acs.orgresearchgate.netresearchgate.net Stereoselective synthetic routes are specifically designed to access individual stereoisomers, such as the 7′(S)-epimer of this compound. researchgate.netresearchgate.net By strategically adjusting the elements that control stereochemistry in key reaction steps, it is possible to selectively synthesize different stereoisomers. nih.gov

Synthesis of Malyngamide Analogs for Structure-Activity Relationship Studies

The creation of malyngamide analogs through synthesis is essential for gaining a deeper understanding of the relationship between their chemical structures and their observed biological activities (SAR studies). dntb.gov.uamdpi.com This process involves the deliberate creation of structural variations around the core malyngamide scaffold to investigate how different substituents, functional groups, and stereochemical arrangements influence their biological properties. dntb.gov.ua

Preparation of Glycosylated and Other Hybrid Malyngamide Constructs

Research into the synthesis of malyngamide derivatives has explored various modifications to the core structure, including the creation of glycosylated and other hybrid constructs. While detailed synthetic strategies specifically focused on glycosylated or hybrid constructs of this compound are not extensively documented in the immediately available literature, studies on related malyngamide analogs, such as isomalyngamide A, provide insights into the methodologies employed for appending glycosyl moieties and other structural variations within this compound class.

This compound itself is a complex marine natural product characterized by a (7R)-lyngbic acid unit linked to a novel tripeptide backbone. The total synthesis of this compound and its 7′(S)-epimer has been achieved through convergent routes, often employing key steps such as Lewis acid-mediated anti-aldol reactions to establish specific stereocenters. This demonstrates the synthetic tractability of the core this compound structure.

Efforts to create glycosylated derivatives within the malyngamide family have been reported for isomalyngamide A. These studies aim to develop analogs with modified biological activities, such as enhanced anti-migratory properties. The preparation of glycosylated isomalyngamide A analogs has involved the condensation of malonic acids with aminoethoxyl ribosides, utilizing coupling agents like HBTU/DIPEA. This approach exemplifies a strategy for introducing carbohydrate moieties onto a malyngamide scaffold, suggesting potential avenues for similar modifications to this compound, although specific protocols for this compound hybrids were not detailed in the retrieved information.

The biosynthesis of malyngamides in cyanobacteria, such as Okeania hirsuta, involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. Glycosylation is recognized as one of the tailoring reactions that can occur within these pathways, alongside processes like chlorination, methylation, and acetylation. This underscores the natural potential for glycosidic linkages within the broader malyngamide structural class, providing a biological precedent for synthetic efforts to create glycosylated analogs.

Pre Clinical Biological Activities and Mechanistic Investigations

Antiproliferative and Cytotoxic Activities in in vitro Cell Models

Malyngamide X and other malyngamide derivatives have demonstrated antiproliferative and cytotoxic effects against a range of cancer cell lines in in vitro studies. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com These activities are a key area of investigation for the therapeutic potential of these compounds. mdpi.commdpi.com

Cell Line Specificity and Potency Profiling

Studies have evaluated the cytotoxicity of this compound and related malyngamides against various cancer cell lines. While specific data for this compound across a broad panel of cell lines is not extensively detailed in the provided results, other malyngamides, such as malyngamide C, J, and K, have shown cytotoxicity against cell lines including NCI-H460 (human lung carcinoma), neuro-2a (mouse neuroblastoma), and HCT-116 (human colon carcinoma). mdpi.com Malyngamide 4 has shown weak inhibitory activity against MDA-MB-231 (breast adenocarcinoma), A549 (human lung carcinoma), and HT-29 (colorectal adenocarcinoma) cell lines, with GI50 values in the micromolar range. kau.edu.saresearchgate.net Malyngamide Y exhibited cytotoxic activity against NCI-H460 and neuro-2a cell lines. researchgate.net

Data on the potency of various malyngamides against specific cell lines are available, often expressed as IC50 or GI50 values (the concentration required for 50% inhibition of cell growth). These values can vary depending on the specific malyngamide analog and the cell line tested. nih.govresearchgate.netmdpi.com For instance, malyngamide 4 displayed GI50 values of 40 µM against MDA-MB-231, 50 µM against A549, and 44 µM against HT-29 cells. researchgate.net Malyngamide C and 8-epi-malyngamide C showed cytotoxicity against HT29 cells with IC50 values of 5.2 and 15.4 µM, respectively. mdpi.com

Here is a summary of some reported cytotoxic activities of malyngamide derivatives:

| Compound | Cell Line | Activity Type | Potency (IC50/GI50) | Reference |

| Malyngamide 4 | MDA-MB-231 | Cytotoxicity | 40 µM | researchgate.net |

| Malyngamide 4 | A549 | Cytotoxicity | 50 µM | researchgate.net |

| Malyngamide 4 | HT-29 | Cytotoxicity | 44 µM | researchgate.net |

| Malyngamide C | HT29 | Cytotoxicity | 5.2 µM | mdpi.com |

| 8-epi-Malyngamide C | HT29 | Cytotoxicity | 15.4 µM | mdpi.com |

| Malyngamide C | NCI-H460 | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide C | neuro-2a | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide C | HCT-116 | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide J | NCI-H460 | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide J | neuro-2a | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide K | NCI-H460 | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide K | neuro-2a | Cytotoxicity | Not quantified | mdpi.com |

| Malyngamide Y | NCI-H460 | Cytotoxicity | 1.45 x 10⁻⁵ µM/mL | researchgate.net |

| Malyngamide Y | neuro-2a | Cytotoxicity | 1.45 x 10⁻⁵ µM/mL | researchgate.net |

Note: "Not quantified" indicates that cytotoxicity was reported but specific IC50/GI50 values were not provided in the snippet.

Cell Cycle Modulation and Apoptosis Induction Studies

Several marine natural products, including some cyanobacteria-derived compounds, have been shown to exert anticancer effects by modulating the cell cycle and inducing apoptosis. mdpi.comnih.govmdpi.commdpi.commdpi.combio-rad-antibodies.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govbio-rad-antibodies.com Induction of apoptosis is a common mechanism by which potential anticancer agents exert their effects. nih.govmdpi.commdpi.com Cell cycle arrest can also inhibit the proliferation of cancer cells. mdpi.commdpi.comelifesciences.org While direct studies on this compound's effects on cell cycle modulation and apoptosis induction are not explicitly detailed in the provided snippets, other marine cyanobacteria metabolites, such as cryptophycin (B1240208) 1, have been shown to induce apoptosis and trigger cell cycle arrest at the G2/M phase. mdpi.com Grassypeptolide A has also been reported to induce cell cycle arrest. mdpi.com These findings suggest that other malyngamides, including this compound, could potentially act through similar mechanisms, although specific investigations are required to confirm this.

Antimicrobial Properties in Pre-clinical Assays

Beyond their potential anticancer activities, malyngamides, including this compound, have also been investigated for their antimicrobial properties in pre-clinical settings. kau.edu.sanih.govmdpi.com

Antibacterial Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Malyngamides have demonstrated antibacterial activity against specific bacterial pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. researchgate.netmdpi.comnih.gov Lyngbic acid, a fatty acid often found alongside malyngamides and considered a derivative, has shown significant inhibitory activity against M. tuberculosis H37Rv. kau.edu.saresearchgate.netresearchgate.netmdpi.com Malyngamide 4 also showed weaker inhibition against M. tuberculosis compared to lyngbic acid. kau.edu.samdpi.com Malyngamide F has been reported to have some activity against Staphylococcus aureus. mdpi.com Isomalyngamide A and malyngamide J have also exhibited antibacterial activity against Bacillus cereus. mdpi.com

Here is a summary of some reported antibacterial activities of malyngamide derivatives and related compounds:

| Compound | Pathogen | Activity Type | Notes | Reference |

| Lyngbic acid | Mycobacterium tuberculosis | Inhibition | 65% inhibition at 12.5 μg/mL | kau.edu.saresearchgate.netresearchgate.netmdpi.com |

| Malyngamide 4 | Mycobacterium tuberculosis | Inhibition | Weaker inhibition than lyngbic acid | kau.edu.samdpi.com |

| Malyngamide F | Staphylococcus aureus | Activity | Some activity reported | mdpi.com |

| Isomalyngamide A | Bacillus cereus | Antibacterial | Activity reported | mdpi.com |

| Malyngamide J | Bacillus cereus | Antibacterial | Activity reported | mdpi.com |

| Malyngamide D | Mycobacterium smegmatis | Mild antibiotic | Mild activity reported | mdpi.com |

| Malyngamide E | Mycobacterium smegmatis | Mild antibiotic | Mild activity reported | mdpi.com |

| Lyngbic acid | Staphylococcus aureus | Antimicrobial | Activity reported | mdpi.com |

| Lyngbic acid | Bacillus subtilis | Antimicrobial | Activity reported | mdpi.com |

Proposed Mechanisms of Antibacterial Action (e.g., Protein Synthesis Inhibition via Peptide Deformylase)

While the precise mechanisms of antibacterial action for all malyngamides are not fully elucidated, some research suggests potential targets. Peptide deformylase (PDF) is an essential bacterial metalloenzyme involved in protein synthesis, making it a target for antibacterial chemotherapy. biorxiv.orgresearcher.lifercsb.orgresearchgate.net One study mentions Malyngamide C as a potential inhibitor of protein synthesis machinery targeting the peptide deformylase enzyme. researcher.life This suggests that other malyngamides, including this compound, could potentially exert their antibacterial effects by interfering with bacterial protein synthesis through PDF inhibition or other related mechanisms. Further research is needed to confirm the specific mechanisms of action for this compound and other malyngamides against various bacterial pathogens.

Antifungal and Antiviral Activity (where reported for malyngamides)

While specific reports on the antifungal and antiviral activity of this compound are limited in the provided search results, studies on other malyngamides and cyanobacteria-derived compounds offer relevant context. Cyanobacterial metabolites, including some malyngamides, have shown antifungal properties. For instance, hectochlorin, isolated from Lyngbya majuscula, exhibits antifungal activity against Candida albicans. mdpi.com Majusculamides A and B also demonstrate antifungal activity. mdpi.com

Regarding antiviral activity, research on cyanobacteria has identified compounds with such properties, although direct mentions of this compound's antiviral effects are not prominent in the search results. Serinol-derived malyngamides have been reported to show weak anti-HIV activity. researchgate.netmdpi.com Sulfated polysaccharides from cyanobacteria like Spirulina platensis have also shown noteworthy anti-HIV activity. mdpi.commdpi.com

While direct data for this compound's antifungal and antiviral activities are not extensively detailed in the provided snippets, the activity observed in other malyngamides and related cyanobacterial metabolites suggests a potential for such properties within this class of compounds.

Antimalarial Activity

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govrsc.orgresearchgate.net This activity positions this compound as a compound of interest in the search for new antimalarial agents, particularly given the increasing issue of drug resistance in malaria treatment. researchgate.net

Efficacy Against Plasmodium falciparum Strains

Studies have evaluated the efficacy of this compound against different strains of Plasmodium falciparum. This compound has shown activity against the P. falciparum K1 strain, with an ED50 value of 5440 nM. nih.gov Other malyngamides and cyanobacteria-derived compounds have also exhibited antimalarial activity against various P. falciparum strains, including chloroquine-resistant W2 and drug-sensitive NF54 strains. nih.govmdpi.comencyclopedia.pubtandfonline.comresearchgate.net

The following table summarizes some reported antimalarial activities of this compound and other related compounds:

| Compound | Source | P. falciparum Strain | Efficacy Measure | Value | Citation |

| This compound | Bursatella leachii (cyanobacterial origin) | K1 | ED50 | 5440 nM | nih.gov |

| Lagunamide A | Lyngbya majuscula | NF54 | IC50 | 190 nM | nih.govmdpi.com |

| Lagunamide B | Lyngbya majuscula | NF54 | IC50 | 910 nM | nih.govmdpi.com |

| Lagunamide C | Lyngbya majuscula | NF54 | IC50 | 290 nM | nih.govmdpi.com |

| Dragomabin | Moorea producens | W2 | IC50 | 4300 nM | nih.govresearchgate.net |

| Dragonamide A | Lyngbya majuscula | W2 | IC50 | 7700 nM | nih.govresearchgate.net |

| Carmabin A | Bursatella leachii (cyanobacterial origin) | W2 | IC50 | 6000 nM | nih.gov |

| Malyngolide (B1214769) dimer | Lyngbya majuscula | W2 | IC50 | 19 µM | mdpi.comresearchgate.net |

| Ikoamide | Okeania sp. | P. falciparum | IC50 | 0.14 µM | mdpi.com |

| Mabuniamide | Okeania sp. | P. falciparum | IC50 | 1.4 µM | mdpi.com |

| Dudawalamide A | Moorea producens | W2 | IC50 | 3.6 µM | mdpi.com |

| Dudawalamide D | Moorea producens | W2 | IC50 | 3.5 µM | mdpi.com |

Elucidation of Antiplasmodial Mechanisms

The precise mechanisms by which this compound exerts its antiplasmodial activity are not explicitly detailed in the provided search results. However, research on other marine-derived antimalarials has explored various mechanisms, including the inhibition of essential parasite processes. rsc.org For instance, some compounds target heme detoxification, a critical pathway for Plasmodium survival. rsc.org While the specific target of this compound is not mentioned, the structural diversity of malyngamides suggests that they could interact with various biological targets within the parasite. Further research is needed to elucidate the specific molecular mechanisms responsible for this compound's efficacy against Plasmodium falciparum.

Anti-inflammatory Properties

Several malyngamides have demonstrated anti-inflammatory properties, primarily through the modulation of inflammatory mediators. While direct studies on this compound's anti-inflammatory activity are less prominent in the search results compared to other malyngamides, the activity within this compound class is well-documented. kau.edu.saacs.orgfigshare.comontosight.aimdpi.comescholarship.org

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Inhibition)

A key mechanism of anti-inflammatory action observed for some malyngamides is the inhibition of nitric oxide (NO) production. Malyngamide 2, an oxidized lipopeptide from Lyngbya sordida, has shown anti-inflammatory properties by inhibiting induced nitric oxide production in LPS-stimulated RAW264.7 murine macrophage cells with an IC50 of 8.0 μM. nih.govacs.orgfigshare.commdpi.com This inhibition of NO production is a significant indicator of anti-inflammatory potential, as excessive NO contributes to inflammatory processes. acs.org Malyngamide F acetate (B1210297) has also exhibited anti-inflammatory activity in a NO assay. researchgate.net

While this compound's direct effect on nitric oxide inhibition is not specifically highlighted, the activity of related malyngamides suggests that this could be a potential area for investigation.

Interference with Quorum Sensing Systems in Pathogenic Bacteria

Some malyngamides have been shown to interfere with bacterial quorum sensing (QS) systems. Quorum sensing is a mechanism by which bacteria communicate and coordinate gene expression based on cell density, influencing behaviors such as virulence factor production and biofilm formation. capes.gov.brrsc.orgnih.govresearchgate.net Disrupting QS systems is a promising strategy to combat bacterial infections, particularly in the face of rising antibiotic resistance. nih.gov

Malyngamide C and 8-epi-malyngamide C have been found to inhibit bacterial quorum sensing in reporter gene assays. mdpi.commdpi.comsi.edu This interference with QS systems suggests a potential role for certain malyngamides, and possibly this compound, in modulating bacterial pathogenesis. While direct evidence for this compound's activity against QS is not provided in the search results, the activity of other malyngamides in this area is noteworthy.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure impact its biological activity. For this compound and related analogs, SAR investigations have explored the influence of variations in the lyngbic acid tail, modifications and stereochemistry of the head group, and the identification of key pharmacophoric elements. mdpi.comresearchgate.net

Influence of Lyngbic Acid Tail Variations on Activity

The lyngbic acid tail is a characteristic feature of malyngamides, typically consisting of an unsaturated and methoxy-bearing fatty acid chain. nih.govmdpi.com Variations in the length and functionalization of this tail have been investigated for their effects on biological activity. Most reported malyngamides contain a C-14 lyngbic acid chain, although C-12, C-16, and C-20 analogs have also been isolated. mdpi.com

Research indicates that the presence of a methoxy (B1213986) group at the C-7 position of the fatty acid section can influence the degree of bioactivity in malyngamides. researchgate.nettandfonline.com For instance, one study compared a malyngamide analog with a hydroxy moiety at C-7 to isomalyngamides A and B, finding the analog with the hydroxy group to be significantly weaker in cytotoxicity. tandfonline.com This suggests that the methoxy group at C-7 confers a higher degree of bioactivity. researchgate.nettandfonline.com

Impact of Head Group Modifications and Stereochemistry

The head group of malyngamides, and specifically this compound, is a key area of structural diversity and has been a focus of SAR studies. This compound is unique in having a new tripeptide backbone as its head group, connected to the lyngbic acid tail. nih.govresearchgate.netnih.gov Other malyngamides can feature different head group structures, such as modified six-membered cyclohexanone (B45756) rings or pyrrolidone moieties. nih.gov

Modifications and the absolute stereochemistry within the head group significantly impact the biological activity of malyngamides. Studies on various malyngamide analogs have explored the effect of functionalizations like methylation, oxidation, and the presence of specific moieties such as an epoxyketone or enone. nih.gov

For this compound, the absolute stereochemistry of its six stereogenic centers has been determined. nih.gov This is crucial for SAR studies as the three-dimensional arrangement of atoms can dictate how the molecule interacts with biological targets. While detailed comparative SAR data specifically on systematic modifications of the this compound tripeptide head group were not prominently featured in the search results, the importance of head group structure and stereochemistry is a recurring theme in the broader malyngamide research. nih.govresearchgate.netacs.org The difference in head group structure is a primary way that Type A and Type B malyngamides are distinguished, highlighting its significance in defining structural classes and their associated activities. nih.gov

Identification of Pharmacophoric Elements

Identifying the pharmacophoric elements of a molecule is essential for understanding the key structural features responsible for its biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.net

For the malyngamide class, including this compound, certain structural motifs have been suggested as important pharmacophoric elements. The epoxyketone and enone moieties present in many malyngamide analogs are considered well-studied pharmacophores, particularly in the context of proteasome inhibition. nih.gov While this compound has a unique tripeptide head group, the presence of specific functional groups within this head group and the lyngbic acid tail likely contribute to its observed activities (cytotoxic, antitubercular, and antimalarial). nih.gov

Although specific detailed pharmacophore models for this compound were not found in the search results, the general SAR studies on malyngamides point to the significance of the methoxylated fatty acid tail and the functionalized head group as key components contributing to their diverse biological profiles. mdpi.comresearchgate.net Further research would be needed to precisely delineate the pharmacophoric elements of this compound responsible for its specific activities.

Ecological Roles and Evolutionary Aspects

Role in Chemical Ecology of Marine Environments

Marine organisms, including cyanobacteria, produce a diverse array of secondary metabolites that mediate interactions within their complex ecosystems scispace.commnhn.fr. These compounds can serve various ecological functions, such as defense against predation, competition with other organisms, and preventing biofouling scispace.commnhn.frmdpi.comescholarship.org. Malyngamides, as a class of these marine natural products, are implicated in several of these ecological roles.

Antifeedant Properties Against Marine Grazers and Predators

Malyngamides have been shown to possess antifeedant properties, deterring grazing by various marine organisms. Early studies on the chemical ecology of marine cyanobacteria, particularly Lyngbya majuscula (Moorea producens), revealed that malyngamides, along with other compounds like malyngolide (B1214769) and majusculamides, exhibit feeding deterrent effects against herbivorous fishes and invertebrates scispace.comnih.govuchicago.edu. For instance, malyngamides A and B demonstrated low palatability to juvenile rabbitfish nih.gov. This chemical defense is considered crucial for the survival of benthic cyanobacteria in environments with high grazing pressure, potentially allowing cyanobacterial blooms to develop scispace.comnih.gov.

Allelopathic Interactions with Other Marine Organisms

Allelopathy, the production of chemicals by one organism that influence the growth, survival, or reproduction of other organisms, is another ecological role attributed to cyanobacterial secondary metabolites mdpi.comird.fr. While the specific allelopathic interactions of Malyngamide X are not extensively detailed in the provided search results, the broader class of cyanobacterial allelochemicals, including other malyngamides and related compounds, has been shown to inhibit the growth of competing sympatric species, such as other algae and microbes mdpi.com. This suggests a potential role for malyngamides in mediating competitive interactions within marine microbial communities mdpi.comescholarship.org.

Potential as Natural Antifoulants

Biofouling, the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces, is a significant issue in marine environments scispace.comresearchgate.net. Marine natural products are being explored as potential environmentally friendly antifoulants scispace.comresearchgate.net. Some studies have investigated the antifouling properties of marine cyanobacterial compounds, including certain malyngamides and related structures scispace.comresearchgate.net. While this compound is not specifically mentioned in the context of antifouling in the provided snippets, other malyngamide-type compounds and extracts from Lyngbya majuscula have shown anti-settlement activities against organisms like barnacle larvae, highlighting the potential of this class of compounds as natural antifoulants researchgate.net.

Producer-Consumer Relationships (e.g., Cyanobacteria and Sea Hares)

A notable aspect of the ecological role of malyngamides involves their presence in marine invertebrates, particularly sea hares. This compound, along with other malyngamides (e.g., malyngamides S, O, P), has been isolated from sea hares such as Bursatella leachii and Stylocheilus longicauda escholarship.org. This is significant because sea hares are known to feed on cyanobacteria, and it is likely that the malyngamides found in sea hares are acquired through their diet of these cyanobacteria escholarship.orguchicago.edu. This represents a producer-consumer relationship where cyanobacteria produce the compounds, and sea hares consume the cyanobacteria and sequester these metabolites escholarship.orgmdpi.comuchicago.edu. Specialist grazers, like the sea hare Stylocheilus striatus, can even be stimulated to feed by extracts containing such compounds and are known to sequester them in their tissues mdpi.comuchicago.edu. This sequestration can potentially provide the sea hares with chemical defense against their own predators uchicago.edu.

Evolutionary Diversification of Malyngamide Biosynthetic Pathways

The structural diversity observed within the malyngamide family suggests an evolutionary history involving the diversification of their biosynthetic pathways researchgate.netnih.gov. These compounds are typically synthesized through hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways mnhn.frresearchgate.netnih.govresearchgate.net.

Phylogenetic Analysis of PKS/NRPS Genes

Research into the evolutionary diversification of malyngamide biosynthetic pathways involves the phylogenetic analysis of the genes encoding the PKS and NRPS enzymes responsible for their synthesis escholarship.orgnih.govresearchgate.netnih.govresearchgate.net. Recent studies have identified the type A malyngamide biosynthetic pathway in the sequenced genome of the marine cyanobacterial genus Okeania researchgate.netnih.govescholarship.org. Bioinformatic analysis of Okeania hirsuta genomes revealed large PKS/NRPS gene clusters with unusual features researchgate.netnih.govescholarship.org. Phylogenetic analysis and homology modeling of specific domains within these biosynthetic enzymes, such as a ketoreductase (KR0) domain, have provided insights into the molecular events that led to the formation of the characteristic structural features of malyngamides, such as the cyclohexanone (B45756) ring researchgate.netnih.govescholarship.orgescholarship.org. This suggests that the evolution of specific enzyme functions, or even the dysfunction of certain domains, can drive the diversification of natural product structures researchgate.netnih.govescholarship.orgbiorxiv.org. Studies on cyanobacterial genomes have revealed a significant number of NRPS and PKS gene clusters, indicating a broad potential for producing diverse secondary metabolites, with some cluster families showing complex evolutionary histories including gene shuffling events that could contribute to pathway diversification researchgate.net.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but mentioned as isolated. |

| Malyngamide W | 11015086 uni.lu |

| Malyngamide F | 23426485 uni.lu |

| Malyngamide I | 10696213 nih.gov |

| Malyngamide A | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide B | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide C | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide S | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide O | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide P | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide M | Not explicitly found in search results with CID, but mentioned. |

| Malyngamide N | Not explicitly found in search results with CID, but mentioned. |

| Malyngolide | Not explicitly found in search results with CID, but mentioned. |

| Lyngbyatoxin A | Not explicitly found in search results with CID, but mentioned. |

| Majusculamide A | Not explicitly found in search results with CID, but mentioned. |

| Isomalyngamide A | Not explicitly found in search results with CID, but mentioned. |

| Dolastatin 16 | Not explicitly found in search results with CID, but mentioned. |

| Hantupeptin C | Not explicitly found in search results with CID, but mentioned. |

| Ypaoamide | Not explicitly found in search results with CID, but mentioned. |

| Lyngbic acid | Not explicitly found in search results with CID, but mentioned. |

| 8-epi-Malyngamide C | Not explicitly found in search results with CID, but mentioned. |

Data Table: Antifeedant Properties of Malyngamides and Related Compounds

| Compound | Source Organism | Grazers/Predators Tested | Observed Effect | Source |

| Malyngamide A | Moorea producens (Lyngbya majuscula) | Siganus schlegeli, Siganus spinus (fishes) | Deterred feeding | nih.govescholarship.org |

| Malyngamide B | Moorea producens (Lyngbya majuscula) | Siganus schlegeli, Siganus spinus (fishes) | Deterred feeding | nih.govescholarship.org |

| Malyngolide | Moorea producens (Lyngbya majuscula) | Siganus argenteus, Scarus spinus, Scarus schlegeli (fishes) | Deterred feeding | scispace.comnih.gov |

| Malyngamides | Moorea producens (Lyngbya majuscula) | Herbivorous fishes | Deterred feeding | scispace.com |

| Majusculamides | Moorea producens (Lyngbya majuscula) | Herbivorous fishes | Antifeedant properties | scispace.com |

| Ypaoamide | Schizothrix calcicola | Feeding deterrent molecule | Deterred feeding | scispace.com |

| Crude extracts containing Malyngamides | Lyngbya majuscula | Amphipods, urchins, crabs, rabbitfish | Deterred feeding | uchicago.edu |

| Crude extracts containing Malyngamides | Lyngbya majuscula | Stylocheilus striatus (sea hare) | Stimulated feeding | mdpi.comuchicago.edu |

Chemodiversity in Relation to Producer Taxonomy and Biogeography

Malyngamides represent a family of structurally diverse natural products primarily isolated from marine organisms. The chemodiversity within the malyngamide class is closely linked to the taxonomy of the producing organisms and their biogeographical distribution. While initially associated with marine cyanobacteria, particularly members of the genus Moorea (formerly Lyngbya), malyngamides and related compounds have also been found in other marine invertebrates, suggesting a complex ecological relationship, often involving the consumption of cyanobacteria by these organisms. kau.edu.sanih.govnih.govmdpi.com

The majority of reported malyngamides have been isolated from field collections of the genus Moorea. kau.edu.sa However, studies have shown that other organisms can also be sources. For instance, malyngamides M and N were reported from the red alga Gracilaria coronopifolia. kau.edu.sa Sea hares, such as Stylocheilus longicauda and Bursatella leachii, have also yielded malyngamides, including this compound and malyngamide S from B. leachii, and malyngamides O and P from S. longicauda. kau.edu.samdpi.com It is hypothesized that the presence of malyngamides in these invertebrates and algae is due to their diet of or association with cyanobacteria. kau.edu.sa

The genus Moorea (Lyngbya) is recognized as a prolific source of diverse secondary metabolites, including various malyngamides, isolated from pantropical regions. kau.edu.sanih.gov Different species and even different collections of Moorea from various locations exhibit variations in the specific malyngamides produced. For example, a new malyngamide, malyngamide 4, was isolated from Moorea producens collected in the Red Sea, along with previously reported malyngamides A and B. kau.edu.sa Isomalyngamides A and B, representing a new type of malyngamide, were isolated from Lyngbya majuscula from Hawaiian waters. researchgate.netresearchgate.net Malyngamides D and E were obtained from a deep-water variety of Lyngbya majuscula. acs.org Malyngamide 3 and cocosamides A and B were isolated from Lyngbya majuscula collected from Cocos Lagoon, Guam. ebi.ac.uk These findings highlight the geographical influence on the specific chemical profiles observed within the malyngamide family.

Research into the biosynthesis of malyngamides in cyanobacteria, such as in the genus Okeania (previously classified under Lyngbya), has shed light on the genetic basis for their chemodiversity. The presence of polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways with unusual loading and termination genes contributes to the structural variations observed in malyngamides. nih.govresearchgate.netnih.govacs.org The core structure of type A malyngamides, characterized by a decorated six-membered cyclohexanone head group and a methoxylated lyngbic acid tail, is remarkably conserved across biogeographically diverse locales and sources, yet tailoring modifications lead to the proliferation and diversity of analogs. nih.govresearchgate.netacs.org

The chemodiversity extends to different structural types, with type A and type B malyngamides differing in their head group structure (six-membered ring vs. pyrrolidone). nih.gov Related compounds like hermitamides and serinol-derived analogs also feature a lyngbic acid tail linked to modified amino acid head groups. nih.gov Serinol-derived malyngamides have been reported from an Australian cyanobacterium and were also found in Lyngbya majuscula samples from Moorea Island. mdpi.comird.fr

The distribution of specific malyngamides can vary even within limited geographic areas. On Guam, Lyngbya majuscula collections have yielded a variety of compounds, including several malyngamides, and individual samples from different locations on the island have contained unique combinations of compounds. nih.gov This suggests that local environmental factors or genetic variations within cyanobacterial populations can influence the produced secondary metabolites.

The study of malyngamide chemodiversity in relation to producer taxonomy and biogeography provides valuable insights into the ecological interactions and evolutionary history of these compounds. The presence of malyngamides in both cyanobacteria and organisms that consume them underscores the role of chemical ecology in marine environments.

Below is a table summarizing some of the organisms and locations associated with the isolation of malyngamides, including this compound.

| Compound Name | Producer Organism(s) | Isolation Location(s) |

| This compound | Bursatella leachii (Sea hare) | Thailand |

| Malyngamide S | Bursatella leachii (Sea hare) | New Zealand |

| Malyngamides O and P | Stylocheilus longicauda (Sea hare) | |

| Malyngamides M and N | Gracilaria coronopifolia (Red alga) | |

| Malyngamide 4 | Moorea producens (formerly Lyngbya majuscula) | Red Sea |

| Malyngamides A, B | Moorea producens (formerly Lyngbya majuscula) | Red Sea, Hawaii |

| Malyngamide 3 | Lyngbya sordida, Lyngbya majuscula | Cocos Lagoon, Guam; |

| Isomalyngamides A, B | Lyngbya majuscula | Hawaiian waters |

| Malyngamides D, E | Lyngbya majuscula (deep-water variety) | |

| Serinol-derived malyngamides | Australian cyanobacterium, Lyngbya majuscula | Australia, Moorea Island |

| Malyngamide C | Lyngbya majuscula, Stylocheilus longicauda | Florida, |

| 8-epi-Malyngamide C | Lyngbya majuscula | Florida |

| Malyngamide I | Okeania hirsuta | |

| Malyngamide K | Environmental sources |

Future Directions in Malyngamide X Research

Advanced Biosynthetic Engineering for Analog Generation

Malyngamides are produced by marine cyanobacteria, often found in association with other marine organisms like sea hares. ontosight.aimdpi.comnih.govnih.govnih.gov Understanding the biosynthetic pathways responsible for Malyngamide X production is crucial for generating analogs with potentially improved or altered bioactivities. The biosynthesis of type A malyngamides, which share structural features with this compound, involves polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways. nih.govresearchgate.net Key steps in the biosynthesis of related malyngamides have been elucidated, including the transfer of an octanoate (B1194180) moiety and the role of specific enzymatic domains like ketoreductases in shaping the final structure. nih.govresearchgate.netresearchgate.net

Future research can leverage this understanding to engineer the biosynthetic machinery in producing organisms or heterologous hosts. By manipulating the genes encoding the PKS/NRPS enzymes and tailoring modules, researchers could potentially create a library of this compound analogs. This approach, known as biosynthetic engineering, allows for targeted modifications to the molecule's structure, which can then be evaluated for enhanced potency, selectivity, or novel biological activities. The discovery of the biosynthetic pathway in the cyanobacterial genus Okeania provides a valuable starting point for such engineering efforts. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches

While total synthesis provides access to natural products and their analogs, chemoenzymatic synthesis offers a powerful alternative by combining chemical and enzymatic steps. This approach can be particularly advantageous for complex molecules like this compound, which contain multiple stereogenic centers and functional groups. nih.gov Enzymes can catalyze highly selective transformations under mild conditions, complementing traditional chemical synthesis.

Chemoenzymatic methods have been successfully applied to the synthesis of other complex molecules, such as glycosphingolipids and antibody-drug conjugates. nih.govrsc.org Applying similar strategies to this compound could involve using enzymes to construct specific parts of the molecule, such as the modified fatty acid tail or the peptide backbone, which are then coupled chemically. This could lead to more efficient and sustainable synthetic routes, as well as facilitate the creation of a wider range of analogs that might be challenging to synthesize solely through chemical means. Research into the specific enzymes involved in malyngamide biosynthesis could directly inform the development of chemoenzymatic routes. researchgate.netncl.res.in

High-Throughput Screening and Phenotypic Profiling for Novel Bioactivities

This compound has demonstrated cytotoxic, antitubercular, and antimalarial activities. nih.gov However, marine natural products often possess a broader spectrum of biological properties. High-throughput screening (HTS) is a powerful tool for rapidly assessing the activity of compounds against a wide array of biological targets or in various cellular assays. numberanalytics.combccresearch.comacs.orgfraunhofer.de

Applying HTS to this compound and its future analogs could reveal novel bioactivities, such as anti-inflammatory, antiviral, or other therapeutically relevant effects. ontosight.aimdpi.comnih.govbiotech-asia.orgresearchgate.netresearchgate.net Phenotypic profiling, which involves observing the effects of a compound on cellular behavior or morphology, can provide insights into its mechanism of action without requiring a predefined target. By screening this compound against diverse cell lines, pathogens, or enzymatic targets using automated platforms, researchers can systematically explore its full biological potential. numberanalytics.combccresearch.comacs.orgfraunhofer.de Data from such screens can then guide further, more focused investigations.

Detailed Mechanistic Studies at the Molecular Level for Identified Activities

While some bioactivities of this compound have been reported, the precise molecular mechanisms underlying these effects are largely unknown. nih.govresearchgate.net For instance, understanding how this compound exerts its cytotoxic effects could involve identifying its cellular targets, such as specific proteins or pathways involved in cell growth, division, or apoptosis. Similarly, elucidating its antitubercular and antimalarial mechanisms would require investigating its interactions with essential components of Mycobacterium tuberculosis and Plasmodium falciparum, respectively. nih.gov

Future research should employ a range of biochemical, cell biology, and structural biology techniques to probe these mechanisms. This could include target identification studies, enzyme activity assays, protein binding experiments, and structural determination of this compound in complex with its targets using techniques like X-ray crystallography or cryo-electron microscopy. researchgate.net Detailed mechanistic insights are crucial for rational drug design and for predicting potential off-target effects.

Exploration of Ecological Roles in Broader Marine Ecosystems

Marine natural products like malyngamides are believed to play ecological roles in the environment from which they are isolated. escholarship.org These roles can include defense against predation, competition with other organisms, or signaling within microbial communities. escholarship.org this compound was isolated from the sea hare Bursatella leachii, which is known to accumulate secondary metabolites from its diet of cyanobacteria. nih.govnih.govresearchgate.net

Investigating the ecological function of this compound in its natural habitat could provide valuable context for its biological activities and potentially reveal new applications. This could involve studying the interactions between Bursatella leachii, the cyanobacteria it consumes (likely the true producers of this compound), and other organisms in the marine ecosystem. nih.govescholarship.org Experiments could assess the effects of this compound on the growth or behavior of potential predators, competitors, or symbionts. Understanding the ecological pressures that led to the evolution of this compound could also offer clues about its biological targets and activities.

Computational Chemistry and Molecular Modeling in SAR and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern natural product research and drug discovery. eurekalert.orgbioscipublisher.comroutledge.com These methods can be used to predict the three-dimensional structure of this compound, analyze its physicochemical properties, and simulate its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features of this compound and its analogs with their observed biological activities, helping to identify key structural determinants of activity. bioscipublisher.comroutledge.com Molecular docking and dynamics simulations can provide insights into how this compound binds to its targets at the atomic level, aiding in the understanding of its mechanism of action and guiding the design of improved ligands. bioscipublisher.com Furthermore, computational methods can be used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize analogs with favorable pharmacokinetic profiles for further development. researchgate.neteurekalert.org The integration of computational approaches with experimental data will accelerate the research and development pipeline for this compound. bioscipublisher.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. Mentioned as "this compound (1)" in a source, but no direct CID link provided in the snippet. Will indicate as "Not Available". |

| Malyngamide H | 470136 ontosight.ai |

| Malyngamide W | 11015086 uni.lu |

| Malyngamide F | 23426485 uni.lu, 168010306 uni.lu |

| Malyngamide I | 10696213 nih.gov |

| Malyngamide C | Not readily available in search results. Mentioned alongside 8-epi-malyngamide C. nih.gov |

| 8-epi-Malyngamide C | Not readily available in search results. Mentioned alongside Malyngamide C. nih.gov |

| Lyngbic acid | Not readily available in search results. Mentioned alongside Malyngamide F and 8-epi-Malyngamide C. mdpi.comnih.gov |

| Hectochlorin | Not readily available in search results. Mentioned alongside this compound and S. researchgate.net |

| Malyngamide S | Not readily available in search results. Mentioned alongside this compound and hectochlorin. biotech-asia.orgresearchgate.net |

| Bursatellin | Not readily available in search results. Mentioned alongside this compound, S, and hectochlorin. researchgate.net |

| Lyngbyatoxin A | Not readily available in search results. Mentioned alongside this compound, S, hectochlorin, and bursatellin. researchgate.net |

| Malyngamide Y | Not readily available in search results. Mentioned alongside Malyngamide. nih.govresearchgate.net |

Interactive Data Table Example (Illustrative based on search results)

While specific quantitative data for this compound across all these future research areas was not extensively detailed in the search results beyond its initial reported activities nih.gov, a future article might include tables summarizing:

HTS Results: Table showing this compound activity (e.g., IC50 values) against a panel of targets or cell lines.

SAR Data: Table comparing the activity of this compound and its analogs with specific structural modifications.

Mechanistic Data: Table summarizing binding affinities or enzymatic inhibition data for this compound against identified targets.

Here is an illustrative example of how an interactive table for HTS results might be presented, assuming hypothetical data based on the search findings about malyngamide activities:

Illustrative High-Throughput Screening Results for this compound

| Assay Type | Target/Cell Line | Activity (e.g., IC50) | Notes |

| Cytotoxicity | Cancer Cell Line A | X.X µM | Consistent with reported activity. nih.gov |

| Cytotoxicity | Cancer Cell Line B | Y.Y µM | Novel activity identified via HTS. |

| Antimicrobial | M. tuberculosis | Z.Z µM | Consistent with reported activity. nih.gov |

| Antimalarial | P. falciparum | W.W µM | Consistent with reported activity. nih.gov |

| Anti-inflammatory | Inflammatory Pathway A | V.V µM | Potential novel activity. ontosight.ainih.govbiotech-asia.org |

| Enzyme Inhibition | Specific Enzyme Target | U.U µM | Identified via target-based screening. |

Q & A

Q. How is Malyngamide X isolated and structurally characterized in natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) from marine cyanobacteria, followed by chromatographic separation (HPLC, flash chromatography). Structural elucidation employs NMR (1D/2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HRMS), and comparison with known malyngamides. Critical variables include solvent polarity gradients and column selection to minimize co-elution of analogs. Validate purity via LC-MS and ensure spectral data align with proposed stereochemistry .

Q. What experimental models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize in vitro assays aligned with hypothesized bioactivity (e.g., cytotoxicity via MTT assay against cancer cell lines, antimicrobial activity via microdilution). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50/EC50 calculations). Ensure cell line authenticity (STR profiling) and replicate experiments to address variability. For neuroactivity, consider patch-clamp electrophysiology or calcium imaging .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Methodological Answer: Analyze contradictions through meta-analysis of variables:

- Source variability: Compare cyanobacterial strains (geographic/genetic differences) and extraction protocols .

- Assay conditions: Scrutinize solvent carriers (DMSO vs. ethanol), concentrations, and incubation times.

- Data normalization: Use standardized units (e.g., % inhibition relative to controls) and apply statistical tests (ANOVA with post-hoc correction) to identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis markers vs. viability assays) .

Q. What strategies optimize the total synthesis of this compound given its complex macrocyclic structure?

Methodological Answer: Focus on key steps:

- Macrocyclization: Test ring-closing metathesis (Grubbs catalyst) vs. macrolactonization (Steglich conditions). Monitor stereochemical integrity via NOESY.

- Side-chain functionalization: Use protecting groups (TBS, Fmoc) for amine/acid moieties.

- Yield optimization: Employ Design of Experiments (DoE) to vary temperature, solvent, and catalyst load. Compare synthetic and natural product NMR data to confirm fidelity .

Q. How can researchers design a robust in vivo study to validate this compound’s anti-inflammatory effects?

Methodological Answer:

- Model selection: Use LPS-induced murine inflammation with cytokine profiling (ELISA for TNF-α, IL-6). Include sham and dexamethasone controls.

- Dosing regimen: Conduct pharmacokinetic studies (LC-MS/MS) to determine bioavailability and optimal administration routes (oral vs. intraperitoneal).

- Ethical compliance: Adhere to ARRIVE guidelines for sample size, randomization, and blinding. Perform histopathology to assess organ toxicity .

Methodological and Analytical Questions

What criteria define a high-quality research question for this compound studies?

Methodological Answer: A strong question must:

- Address gaps (e.g., "Does this compound modulate TRPV1 channels in DRG neurons?") .

- Be measurable (quantify ion flux changes ± inhibitors).

- Align with funding priorities (e.g., drug discovery for neuropathic pain).

- Avoid ambiguity: Specify variables (concentration, exposure time) and outcomes (current density, desensitization kinetics) .

Q. How should researchers manage contradictory spectral data during structural revision of this compound?

Methodological Answer: Re-examine:

- Sample purity: Re-run LC-MS/HPLC with alternative columns (C18 vs. HILIC).

- Experimental artifacts: Check solvent peaks (deuterated solvents) and probe heating/degradation during NMR.

- Computational validation: Compare experimental NMR shifts with DFT-calculated values. Collaborate with synthetic chemists to prepare analogs for comparative analysis .

Q. What frameworks ensure rigorous data collection and reproducibility in this compound research?

Methodological Answer: Implement:

- FAIR principles: Metadata annotation (source organism, collection date), raw data archiving (Figshare, Zenodo).

- Protocol standardization: Use SOPs for assays (e.g., CLSI guidelines for antimicrobial testing).

- Replication tiers: Intra-lab (technical replicates), inter-lab (collaborative validation), and independent synthesis .

Ethical and Reporting Considerations

Q. How to address potential cytotoxicity discrepancies between in vitro and in vivo studies of this compound?

Methodological Answer: Investigate:

- Metabolic activation: Test liver microsome stability to identify prodrug mechanisms.

- Tissue penetration: Use radiolabeled this compound for biodistribution studies.

- Off-target effects: Employ transcriptomics (RNA-seq) to uncover unintended pathways. Disclose limitations in publication (e.g., murine vs. human metabolic differences) .

Q. What are the best practices for integrating this compound findings into a broader research narrative?

Methodological Answer: Structure manuscripts to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.